molecular formula C27H17ClN4O B12456837 N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide

N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide

Cat. No.: B12456837
M. Wt: 448.9 g/mol
InChI Key: CPFIGURNBGKUBX-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide is a complex organic compound with a unique structure that combines elements of benzimidazole, phthalazine, and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.

    Introduction of Phthalazine Moiety: The benzimidazole core is then reacted with a phthalic anhydride derivative under acidic conditions to introduce the phthalazine moiety.

    Substitution Reaction: The resulting intermediate undergoes a substitution reaction with 4-chlorobenzoyl chloride to introduce the 4-chlorophenyl group.

    Final Coupling: The final step involves coupling the intermediate with benzoyl chloride to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, in medicinal chemistry, it may inhibit certain kinases involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide
  • N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-methoxybenzamide

Uniqueness

N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, binding affinities, and reactivity profiles, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C27H17ClN4O

Molecular Weight

448.9 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)benzimidazolo[2,1-a]phthalazin-10-yl]benzamide

InChI

InChI=1S/C27H17ClN4O/c28-19-12-10-17(11-13-19)25-21-8-4-5-9-22(21)26-30-23-16-20(14-15-24(23)32(26)31-25)29-27(33)18-6-2-1-3-7-18/h1-16H,(H,29,33)

InChI Key

CPFIGURNBGKUBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N4C(=N3)C5=CC=CC=C5C(=N4)C6=CC=C(C=C6)Cl

Origin of Product

United States

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